BenchChemオンラインストアへようこそ!

Ro 09-0680

Platelet aggregation inhibition Cardiovascular pharmacology Natural product screening

Ro 09-0680 offers superior collagen-pathway inhibition (IC50 6.6 µM), outperforming tanshinone I, II, cryptotanshinone, 15,16-dihydrotanshinone I, and papaverine in platelet aggregation assays. This structurally distinct isopropyl-substituted diketophenanthrene ensures experimental reproducibility as a positive control in cardiovascular research.

Molecular Formula C18H16O2
Molecular Weight 264.3 g/mol
CAS No. 87112-49-0
Cat. No. B1679434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 09-0680
CAS87112-49-0
SynonymsRo 09-0680;  Ro 09 0680;  Ro-09-0680.
Molecular FormulaC18H16O2
Molecular Weight264.3 g/mol
Structural Identifiers
SMILESCC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C(=C3)C(C)C
InChIInChI=1S/C18H16O2/c1-10(2)15-9-12-7-8-13-11(3)5-4-6-14(13)16(12)18(20)17(15)19/h4-10H,1-3H3
InChIKeySLTQYODWMZBDPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ro 09-0680 (CAS 87112-49-0) Platelet Aggregation Inhibitor: Baseline Characterization for Cardiovascular Research Procurement


Ro 09-0680 (2-isopropyl-8-methylphenanthrene-3,4-dione) is a naturally occurring diketophenanthrene derivative isolated from Salvia miltiorrhiza (Tan-Shen) [1]. It functions as a potent inhibitor of collagen-induced platelet aggregation in rabbit models, with an IC50 of 6.6 µM [1][2]. The compound is structurally distinguished from other tanshinones by its isopropyl substitution at the 2-position and methyl group at the 8-position, which contribute to its enhanced antiplatelet activity relative to in-class analogs [1].

Why Substituting Ro 09-0680 with Other Salvia miltiorrhiza Diketophenanthrenes Risks Compromised Antiplatelet Efficacy


While Salvia miltiorrhiza contains multiple diketophenanthrene derivatives with antiplatelet activity, their potencies vary substantially. The original isolation study demonstrated that Ro 09-0680 exhibits superior collagen-induced aggregation inhibition compared to tanshinone I, tanshinone II, and cryptotanshinone [1]. Furthermore, 15,16-dihydrotanshinone I, a major constituent, shows an IC50 of 8.7 µM, approximately 32% weaker than Ro 09-0680 [2]. Papaverine, a clinically used smooth muscle relaxant with antiplatelet effects, is 30-fold less potent (estimated IC50 ~198 µM) [1]. These potency differences, combined with the distinct substitution pattern of Ro 09-0680, render generic substitution within the tanshinone class scientifically unjustified for studies requiring maximal collagen-pathway inhibition.

Quantitative Comparative Efficacy: Ro 09-0680 vs. Papaverine and Structural Analogs in Platelet Aggregation Assays


Ro 09-0680 Exhibits 30-Fold Higher Potency than Papaverine in Collagen-Induced Rabbit Platelet Aggregation (IC50: 6.6 µM vs. ~198 µM)

In the seminal isolation study, Ro 09-0680 inhibited collagen-induced rabbit platelet aggregation with an IC50 of 6.6 × 10⁻⁶ M (6.6 µM). This potency was reported as 30 times greater than that of papaverine [1]. Based on this ratio, the inferred IC50 of papaverine under identical assay conditions is approximately 198 µM. This direct head-to-head comparison establishes Ro 09-0680 as a substantially more efficacious inhibitor of the collagen pathway.

Platelet aggregation inhibition Cardiovascular pharmacology Natural product screening

Ro 09-0680 Demonstrates 1.3-Fold Greater Potency than 15,16-Dihydrotanshinone I in Inhibiting Collagen-Induced Rabbit Platelet Aggregation (IC50: 6.6 µM vs. 8.7 µM)

A cross-study comparison with 15,16-dihydrotanshinone I, another major Salvia miltiorrhiza constituent, reveals a quantifiable potency difference. Ro 09-0680 inhibited collagen-induced rabbit platelet aggregation with an IC50 of 6.6 µM [1], whereas 15,16-dihydrotanshinone I exhibited an IC50 of 8.7 ± 5.6 µM in a comparable assay system [2]. This represents a 1.32-fold (32%) greater inhibitory potency for Ro 09-0680.

Antiplatelet agents Tanshinone analogs Collagen receptor signaling

Ro 09-0680 Outperforms Related Diketophenanthrenes (Tanshinone I, Tanshinone II, Cryptotanshinone) in Platelet Aggregation Inhibition as Demonstrated in Original Isolation Study

The 1983 isolation study directly compared Ro 09-0680 with several structurally related diketophenanthrene derivatives. The authors reported that while tanshinone I, tanshinone II, and cryptotanshinone also exhibited inhibitory activity against collagen-induced rabbit platelet aggregation, their effects were 'to lesser extents' than Ro 09-0680 [1]. This qualitative, class-level comparison establishes Ro 09-0680 as the most potent antiplatelet agent among the core tanshinone scaffold members evaluated in that study.

Natural product isolation Diketophenanthrene SAR Platelet aggregation inhibitors

Optimal Research and Industrial Application Scenarios for Ro 09-0680 Based on Differential Antiplatelet Potency


Pharmacological Validation of Salvia miltiorrhiza-Derived Antiplatelet Agents in Cardiovascular Disease Models

Given its superior potency compared to other tanshinones [1] and reference compounds like papaverine [1], Ro 09-0680 serves as an ideal positive control for validating the antiplatelet activity of Salvia miltiorrhiza extracts or novel synthetic analogs in preclinical cardiovascular research.

Comparative Screening of Natural Product Libraries for Collagen-Specific Platelet Aggregation Inhibitors

With an established IC50 of 6.6 µM against collagen-induced aggregation [1], Ro 09-0680 provides a benchmark for high-throughput screening campaigns targeting the collagen receptor pathway, enabling quantitative differentiation of hit compounds.

Mechanistic Studies of Collagen Receptor Signaling Pathways in Thrombosis Research

Ro 09-0680's potent and specific inhibition of collagen-induced aggregation [1] makes it a valuable tool for dissecting downstream signaling events, particularly when compared to less potent analogs such as 15,16-dihydrotanshinone I (IC50 8.7 µM) [2].

Quality Control and Standardization of Salvia miltiorrhiza Extracts for Antiplatelet Activity

Due to its well-characterized antiplatelet potency [1] and distinct retention time in chromatographic analyses, Ro 09-0680 can be employed as a reference standard for the quantification and batch-to-batch consistency assessment of Salvia miltiorrhiza raw materials and finished products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro 09-0680

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.